molecular formula C8H5ClN2O2 B1422626 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1167055-29-9

6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No. B1422626
M. Wt: 196.59 g/mol
InChI Key: YLAZZSDUXQKRDN-UHFFFAOYSA-N
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Description

“6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1167055-29-9 . It has a molecular weight of 196.59 . The IUPAC name for this compound is 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which is a family that “6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid” belongs to, allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The InChI code for “6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid” is 1S/C8H5ClN2O2/c9-5-1-2-7-6 (8 (12)13)3-10-11 (7)4-5/h1-4H, (H,12,13) .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 47.6±0.5 cm3, and it has 4 H bond acceptors and 1 H bond donor . The polar surface area of the compound is 55 Å2 .

Scientific Research Applications

Synthesis and Characterization

  • Functionalization and Cyclization Reactions: Studies have demonstrated various functionalization and cyclization reactions involving pyrazolo[1,5-a]pyridine derivatives. For instance, 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride have been successfully converted into ester or amide derivatives. Further, cyclocondensation reactions with phenylhydrazine or hydrazine hydrate lead to the formation of pyrazolo[3,4-d]pyridazines (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).
  • Synthesis and Structural Analysis: Pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester have been synthesized, characterized, and their molecular structures studied through X-ray diffraction and density-functional-theory (DFT) calculations. These studies help in understanding the molecular dynamics and stability of the derivatives (Shen, Huang, Diao, & Lei, 2012).

Chemical Reactions and Properties

  • Vilsmeier–Haack Reaction: 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes have been synthesized from 4,5-dihydropyrazolo[3,4-b]pyridine-6-ones via the Vilsmeier–Haack reaction. This chemical reaction pathway is significant in the preparation of compounds like chalcone analogues and dipyrazolopyridines, expanding the utility of pyrazolo[1,5-a]pyridine derivatives in chemical syntheses (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).
  • Cyclocondensation Reactions: The efficient synthesis of various pyrazolo[3,4-b]pyridine products via condensation reactions emphasizes the compound's versatility in creating new N-fused heterocycle products (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Biological Activities and Applications

  • Antibacterial Screening: Some pyrazolo[3,4-b]pyridine derivatives, synthesized through reactions with aromatic aldehydes and pyruvic acid, have demonstrated good antibacterial properties. This finding highlights the potential biomedical applications of these compounds (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).
  • Optical Properties: Novel oxadiazole derivatives synthesized from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid have been investigated for their fluorescence spectral characteristics. These findings are crucial for understanding the optical properties and potential applications in fluorescence studies (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-7-6(8(12)13)3-10-11(7)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZZSDUXQKRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694645
Record name 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

CAS RN

1167055-29-9
Record name 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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